1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
Description
1-Benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride is a nitrogen-containing heterocyclic compound with a molecular formula of C21H23ClN2 and a molecular weight of 338.88 g/mol (monoisotopic mass: 338.155) . It features a benzyl group substituted at the indole’s 1-position and a 1,2,3,6-tetrahydropyridinyl moiety at the 3-position.
Properties
IUPAC Name |
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)14-22-15-19(17-10-12-21-13-11-17)18-8-4-5-9-20(18)22;/h1-10,15,21H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFNMHIGVKZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is formed through a cyclization reaction, often involving the use of a suitable precursor such as a 1,4-diketone or an enamine, under acidic or basic conditions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base of the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H20N2
- Molecular Weight : 288.39 g/mol
- CAS Number : 17403-05-3
- Structure : The compound features a benzyl group attached to a tetrahydropyridine moiety linked to an indole structure, contributing to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride.
- Case Study 1 : A study published in the International Journal of Molecular Sciences explored the synthesis of indole derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the indole structure could enhance anticancer activity significantly .
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored in the context of neurodegenerative diseases such as Alzheimer's.
- Case Study 2 : Research indicated that treatment with the compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease. This suggests its potential role in protecting neuronal cells from degeneration.
Antimicrobial Properties
Preliminary studies have shown that 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride exhibits antimicrobial activity against a range of bacteria.
- Mechanism : The compound disrupts bacterial cell membranes and inhibits vital metabolic pathways, which could be beneficial in addressing antibiotic-resistant strains.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride compared to related compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride | High | Significant improvement in cognitive function | Effective against Gram-positive and Gram-negative bacteria |
| Related Indole Derivative A | Moderate | Limited evidence | Moderate effectiveness |
| Related Indole Derivative B | Low | No significant effect | High effectiveness |
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Benzyl vs. Methyl Substitution: The benzyl group in the target compound increases its molecular weight and lipophilicity compared to the 1-methyl analog (C14H17ClN2) . This may enhance blood-brain barrier penetration, making it more suitable for CNS-targeted applications. The 2-methyl variant in retains the benzyl group but introduces a methyl group at the indole’s 2-position.
Tetrahydropyridine Saturation :
- All three compounds share the 1,2,3,6-tetrahydropyridinyl group, which is partially unsaturated. This moiety is critical for conformational flexibility and may influence interactions with amine-binding receptors (e.g., serotonin or dopamine receptors).
Pharmacological and Physicochemical Implications
A. Lipophilicity and Solubility :
- The benzyl group in the target compound likely increases its logP (octanol-water partition coefficient) compared to the 1-methyl analog, suggesting reduced aqueous solubility but improved membrane permeability .
- The 2-methyl analog’s additional methyl group may further reduce solubility but enhance metabolic stability by shielding reactive sites.
B. Receptor Binding and Selectivity :
- Benzyl-substituted indoles are often associated with serotonin receptor modulation. For example, benzyl groups in similar compounds exhibit affinity for 5-HT6 receptors , which are implicated in cognitive disorders .
Biological Activity
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, also known as 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20N2
- Molecular Weight : 288.39 g/mol
- CAS Number : 17403-05-3
The compound features a complex structure that includes a benzyl group and a tetrahydropyridine moiety attached to an indole core. This structural arrangement is significant for its interaction with biological targets.
Pharmacological Properties
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride has been studied for various pharmacological activities:
- Dopamine Receptor Affinity : Research indicates that this compound exhibits affinity for dopamine receptors, particularly the D₂ receptor. It has been shown to have a significant binding affinity with a dissociation constant (K_i) in the nanomolar range .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:
- Receptor Modulation : By interacting with dopamine receptors, the compound may modulate neurotransmitter release and neuronal excitability .
- Antioxidant Activity : The presence of the indole moiety is thought to contribute to antioxidant activity, potentially reducing reactive oxygen species (ROS) in neuronal tissues .
Case Studies and Experimental Evidence
- Neuroprotection in Animal Models : In studies involving rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage compared to controls .
- In Vitro Studies : Cell culture experiments demonstrated that the compound could significantly reduce cell death induced by neurotoxic agents. This effect was attributed to both receptor-mediated signaling and direct antioxidant properties .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzylation | Benzyl chloride, NaH, DMF, 60°C | 78% | 92% | |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 65% | 89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
